molecular formula C22H20N2 B13095489 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole CAS No. 872682-03-6

2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole

Cat. No.: B13095489
CAS No.: 872682-03-6
M. Wt: 312.4 g/mol
InChI Key: YHDPAXYXJFIYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylbenzyl)-3-(p-tolyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The structure of 2-(4-methylbenzyl)-3-(p-tolyl)-2H-indazole includes a benzyl group and a tolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzyl)-3-(p-tolyl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzyl chloride with p-tolylhydrazine in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to induce cyclization, forming the indazole ring.

Industrial Production Methods

Industrial production of 2-(4-methylbenzyl)-3-(p-tolyl)-2H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

2-(4-methylbenzyl)-3-(p-tolyl)-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylbenzyl)-3-(p-tolyl)-2H-indazole: Unique due to the presence of both benzyl and tolyl groups.

    4-methyl-4(p-tolyl)-2-pentanone: Similar in having a tolyl group but differs in the overall structure and functional groups.

    p-tolyl group derivatives: Compounds containing the p-tolyl group but with different core structures.

Uniqueness

2-(4-methylbenzyl)-3-(p-tolyl)-2H-indazole is unique due to its specific combination of functional groups and the indazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

872682-03-6

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]indazole

InChI

InChI=1S/C22H20N2/c1-16-7-11-18(12-8-16)15-24-22(19-13-9-17(2)10-14-19)20-5-3-4-6-21(20)23-24/h3-14H,15H2,1-2H3

InChI Key

YHDPAXYXJFIYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.